molecular formula C21H28N6 B12241649 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B12241649
M. Wt: 364.5 g/mol
InChI Key: XVISUFNYWIPWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C21H28N6

Molecular Weight

364.5 g/mol

IUPAC Name

4-cyclobutyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

InChI

InChI=1S/C21H28N6/c1-2-15-13-22-21(23-14-15)27-10-8-26(9-11-27)19-12-18(16-4-3-5-16)24-20(25-19)17-6-7-17/h12-14,16-17H,2-11H2,1H3

InChI Key

XVISUFNYWIPWBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C4CCC4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.